molecular formula C13H14O5 B14674777 2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate CAS No. 34573-66-5

2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate

Cat. No.: B14674777
CAS No.: 34573-66-5
M. Wt: 250.25 g/mol
InChI Key: NYFYPLLPDFAFFX-UHFFFAOYSA-N
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Description

2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from 4-hydroxybenzoic acid and 2-hydroxyethyl methacrylate. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-hydroxyethyl methacrylate. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate undergoes various chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols.

    Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.

    Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.

Common Reagents and Conditions

    Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.

    Hydrolysis: Acidic or basic conditions, elevated temperatures.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, controlled temperature conditions.

Major Products Formed

    Hydrolysis: 4-hydroxybenzoic acid and 2-hydroxyethyl methacrylate.

    Polymerization: Polymers with methacrylate and benzoate functionalities.

Scientific Research Applications

2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for coatings, adhesives, and biomedical applications.

    Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.

    Biomedicine: Explored for use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.

Mechanism of Action

The mechanism of action of 2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other bioactive molecules, allowing for controlled release. The ester bond in the compound can be hydrolyzed under physiological conditions, releasing the active components.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate: A monomer used in the production of hydrogels and contact lenses.

    4-Hydroxybenzoic acid: A precursor for the synthesis of various esters and polymers.

    Methyl methacrylate: A monomer used in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.

Uniqueness

2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate is unique due to its dual functionality, combining the properties of methacrylate and benzoate groups. This allows for the synthesis of polymers with enhanced mechanical strength, thermal stability, and biocompatibility, making it suitable for a wide range of applications in materials science and biomedicine.

Properties

CAS No.

34573-66-5

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 4-hydroxybenzoate

InChI

InChI=1S/C13H14O5/c1-9(2)12(15)17-7-8-18-13(16)10-3-5-11(14)6-4-10/h3-6,14H,1,7-8H2,2H3

InChI Key

NYFYPLLPDFAFFX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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